molecular formula C8H5Cl2FO B1308642 1-(3,5-Dichloro-2-fluorophenyl)ethanone CAS No. 480438-93-5

1-(3,5-Dichloro-2-fluorophenyl)ethanone

Cat. No. B1308642
M. Wt: 207.03 g/mol
InChI Key: LVVYERCKCGWONQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted phenyl or heteroaryl compounds with acyl chlorides or other acylating agents. For instance, novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives were synthesized using a reaction of substituted 1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene . This suggests that a similar approach could be used for synthesizing 1-(3,5-Dichloro-2-fluorophenyl)ethanone, potentially starting from a 3,5-dichloro-2-fluorophenyl compound and an appropriate acylating agent.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various computational methods, such as density functional theory (DFT). For example, the molecular structure and vibrational frequencies of similar compounds have been investigated using Gaussian09 software package and compared with experimental data . These studies typically include the optimization of the molecular geometry and the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied through molecular docking studies, which suggest potential inhibitory activity against various proteins, indicating possible pharmaceutical applications . The presence of electronegative groups, such as fluorine, and the carbonyl group in the ethanone moiety, are often highlighted as crucial for binding interactions. These findings can be extrapolated to suggest that 1-(3,5-Dichloro-2-fluorophenyl)ethanone may also exhibit interesting reactivity, potentially useful in the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry . These studies provide information on the vibrational modes, electronic transitions, and stability of the compounds. For example, the fluorescence properties of certain ethanone derivatives have been explored, showing potential for applications in optical materials . The presence of halogen substituents, as in the case of 1-(3,5-Dichloro-2-fluorophenyl)ethanone, would likely influence these properties, potentially enhancing the compound's utility in such applications.

Scientific Research Applications

Fluorescent Chemosensors

1-(3,5-Dichloro-2-fluorophenyl)ethanone has potential applications in the development of fluorescent chemosensors. Fluorescent chemosensors are crucial for detecting various analytes, including metal ions (e.g., Zn2+, Cu2+, Al3+), anions (e.g., N3−, H2PO4−), and neutral molecules such as cysteine and glutathione. These chemosensors are highly selective and sensitive, making them valuable for environmental monitoring, clinical diagnostics, and research applications (P. Roy, 2021).

Synthesis of Fluorinated Compounds

The compound is also relevant in the synthesis of fluorinated organic compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of pharmaceuticals like flurbiprofen. Efficient and environmentally benign synthetic routes for such fluorinated compounds are essential for the pharmaceutical industry, highlighting the importance of 1-(3,5-Dichloro-2-fluorophenyl)ethanone in facilitating these syntheses (Yanan Qiu et al., 2009).

Environmental Toxicology

While the focus of this summary is on the scientific research applications of 1-(3,5-Dichloro-2-fluorophenyl)ethanone, it's also critical to consider the broader context in which related compounds are studied for their environmental and health impacts. For instance, compounds like DDT and DDE are extensively researched for their persistence in the environment and potential endocrine-disrupting effects, underscoring the necessity of understanding the environmental behavior and risks associated with the use of various organochlorine compounds (M. Burgos-Aceves et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(3,5-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVYERCKCGWONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402840
Record name 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichloro-2-fluorophenyl)ethanone

CAS RN

480438-93-5
Record name 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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